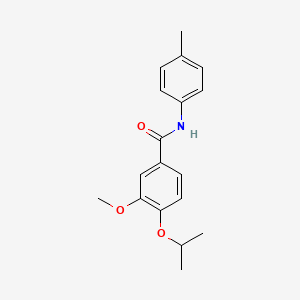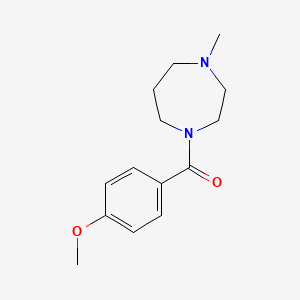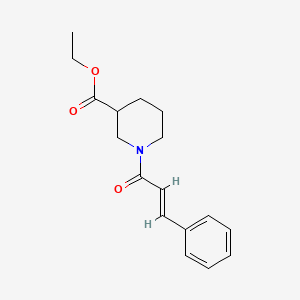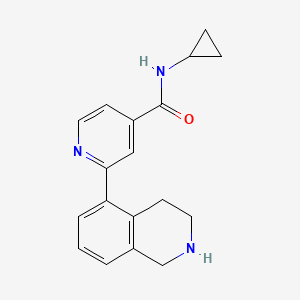![molecular formula C20H23F3N2 B5494917 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine, also known as JNJ-7925476, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit activity on various receptors in the central nervous system.
作用機序
The exact mechanism of action of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. It also exhibits activity at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, this compound has been found to bind to the sigma-1 receptor, which is involved in the modulation of various cellular functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive functions. It also increases the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One of the major advantages of using 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine in lab experiments is its selectivity for specific receptors. This allows researchers to study the effects of the compound on specific pathways and functions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine. One potential application is in the treatment of schizophrenia, a neurological disorder characterized by a disruption in the regulation of dopamine in the brain. This compound has been found to exhibit activity on the dopamine D2 receptor, which makes it a promising candidate for the development of new antipsychotic drugs.
Another potential application is in the treatment of depression and anxiety disorders. This compound has been found to exhibit activity on the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Overall, the research on this compound has shown promising results for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
合成法
The synthesis of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 3-(2-(3-(trifluoromethyl)phenyl)ethyl)-1-piperidinecarboxaldehyde in the presence of a base. This reaction yields the intermediate product, which is then treated with a reducing agent to obtain the final product.
科学的研究の応用
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit activity on several receptors, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. These receptors play a crucial role in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
4-[[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-5-1-3-16(13-19)6-7-17-4-2-12-25(14-17)15-18-8-10-24-11-9-18/h1,3,5,8-11,13,17H,2,4,6-7,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHGHCHSNJGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)


![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)

![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)